Tas-108

Description

Properties

IUPAC Name |

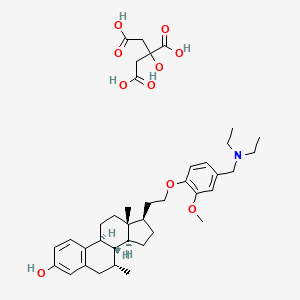

(7R,8S,9S,13R,14S,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47NO3.C6H8O7/c1-6-34(7-2)21-23-8-13-30(31(19-23)36-5)37-17-15-25-9-12-29-32-22(3)18-24-20-26(35)10-11-27(24)28(32)14-16-33(25,29)4;7-3(8)1-6(13,5(11)12)2-4(9)10/h8,10-11,13,19-20,22,25,28-29,32,35H,6-7,9,12,14-18,21H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t22-,25-,28-,29+,32-,33-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHOCSJONOJOSD-SCIDSJFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=C(C=C1)OCCC2CCC3C2(CCC4C3C(CC5=C4C=CC(=C5)O)C)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=CC(=C(C=C1)OCC[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](CC5=C4C=CC(=C5)O)C)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H55NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177512 | |

| Record name | TS 108 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229634-98-4, 229634-97-3 | |

| Record name | TAS 108 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229634-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TS 108 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229634984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAS-108 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05966 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TS 108 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAS-108 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B29N23K7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tas-108 in Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hormone receptor-positive (HR+) breast cancer remains a significant clinical challenge, with the development of resistance to standard endocrine therapies being a major hurdle. Tas-108 (also known as SR-16234), a novel steroidal antiestrogen, has emerged as a promising therapeutic agent with a distinct mechanism of action that sets it apart from conventional treatments like tamoxifen (B1202) and fulvestrant. This guide provides a comprehensive overview of the core mechanism of this compound, its preclinical and clinical data, and detailed experimental methodologies to facilitate further research and development in oncology.

This compound demonstrates a unique dual-modulatory activity on estrogen receptors, acting as a full antagonist of estrogen receptor alpha (ERα) and a partial agonist of estrogen receptor beta (ERβ).[1] This dual action, coupled with its ability to recruit the SMRT co-repressor, contributes to its potent antitumor effects, particularly in tamoxifen-resistant breast cancer models.[1][2]

Core Mechanism of Action: A Dual-Pronged Approach

The primary mechanism of action of this compound centers on its differential modulation of the two main estrogen receptor isoforms, ERα and ERβ.

Full Antagonism of Estrogen Receptor Alpha (ERα)

In HR+ breast cancer, the binding of estrogen to ERα initiates a signaling cascade that promotes tumor cell proliferation and growth. This compound acts as a pure antagonist of ERα.[3] By binding to ERα, it competitively inhibits the binding of estradiol (B170435), thereby preventing the receptor from adopting an active conformation. This blockade of ERα-mediated transcription of estrogen-dependent genes is a cornerstone of its anti-proliferative effects in ERα-positive breast cancer cells.[1][3]

Partial Agonism of Estrogen Receptor Beta (ERβ)

In contrast to its complete antagonism of ERα, this compound exhibits partial agonist activity on ERβ.[1][3] The role of ERβ in breast cancer is complex, but it is often associated with anti-proliferative and pro-apoptotic effects, counteracting the actions of ERα. By partially activating ERβ, this compound is believed to contribute to its overall antitumor activity.[1] This distinct dual-action profile differentiates this compound from selective estrogen receptor modulators (SERMs) like tamoxifen, which can exhibit partial agonist effects on ERα in certain tissues.[1]

Recruitment of the SMRT Co-repressor

A key aspect of this compound's mechanism is its ability to activate the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT).[2][4] The recruitment of SMRT to the ERα complex further enhances the transcriptional repression of estrogen-dependent genes, contributing to the potent antitumor activity of this compound.[2]

Signaling Pathway of this compound in Breast Cancer Cells

The following diagram illustrates the molecular interactions of this compound within a breast cancer cell.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| ERα Antagonistic Activity | |||

| IC50 (vs 1 nM E2) | MCF-7 | Data not available | [3] |

| ERβ Agonistic Activity | |||

| EC50 | - | Data not available | [3] |

| Binding Affinity | |||

| Relative Binding Affinity (RBA) for ERα | - | Strong | [3] |

| Relative Binding Affinity (RBA) for ERβ | - | Strong | [3] |

| Cell Proliferation | |||

| IC50 | Tamoxifen-resistant FST-1, KPL-1, LY-2 | Active | [5] |

Table 2: In Vivo Antitumor Activity of this compound

| Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| DMBA-induced rat mammary tumors | This compound (p.o.) | 1-3 mg/kg/day | Strong inhibition | [3] |

| MCF-7 xenografts in ovariectomized rats (with E2) | This compound (p.o.) | 1 mg/kg/day | Significant inhibition | [3] |

Clinical Data Summary

Phase I and II clinical trials have evaluated the safety, pharmacokinetics, and efficacy of this compound in postmenopausal women with advanced breast cancer.

Table 3: Phase I Clinical Trial Data

| Parameter | Details | Reference |

| Patient Population | Postmenopausal women with metastatic breast cancer, previously treated with chemotherapy and endocrine therapy. | [5][6] |

| Dosage | 40, 60, 80, 120, and 160 mg/day (orally, once daily). | [5][6] |

| Maximum Tolerated Dose (MTD) | Not reached. | [6] |

| Adverse Events (Grade 1-2) | Hot flashes, nausea, vomiting, headache, weakness, fatigue. | [5][7] |

| Pharmacokinetics | Linear pharmacokinetics; mean Cmax ranged from 2.8 to 21.0 ng/mL and AUC0-t from 15.1 to 148.7 ng·h/mL. | [5][7] |

| Efficacy | Evidence of biological antitumor activity, with stable disease noted in several patients. | [6][7] |

Table 4: Phase II Clinical Trial Data

| Parameter | Details | Reference |

| Patient Population | Postmenopausal Japanese women with hormone receptor-positive metastatic breast cancer who had received one or two prior endocrine therapies. | [8] |

| Dosage Groups (randomized) | 40, 80, or 120 mg/day. | [8] |

| Clinical Benefit Rate (CBR) | 40 mg: 30.3%; 80 mg: 25.0%; 120 mg: 25.0%. | [8] |

| Optimal Dose for Further Studies | 40 mg, once daily. | [8] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for ERα and ERβ.

Methodology:

-

Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain the cytosolic fraction containing estrogen receptors.

-

Incubation: A constant concentration of [3H]-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of this compound.

-

Separation: The bound radioligand is separated from the free radioligand using a method such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated relative to unlabeled estradiol.

Estrogen Receptor Reporter Gene Assay

This assay measures the functional antagonist and agonist activity of this compound on ERα and ERβ, respectively.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or MCF-7) is co-transfected with an expression plasmid for either human ERα or ERβ, a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene, and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

Treatment: The transfected cells are treated with this compound alone (for agonist activity) or in combination with estradiol (for antagonist activity).

-

Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. Results are expressed as fold induction relative to a vehicle control (for agonism) or as a percentage inhibition of estradiol-induced activity (for antagonism).

SMRT Co-repressor Recruitment Assay

This assay determines the ability of this compound to promote the interaction between ERα and the SMRT co-repressor.

Methodology:

-

Assay Principle: A mammalian two-hybrid assay system is commonly used.

-

Plasmids:

-

A plasmid encoding the ERα ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4).

-

A plasmid encoding the SMRT receptor-interacting domain (RID) fused to a transcriptional activation domain (e.g., VP16).

-

A reporter plasmid with a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).

-

-

Transfection and Treatment: Cells are co-transfected with the three plasmids and then treated with this compound.

-

Data Analysis: An increase in reporter gene expression in the presence of this compound indicates the recruitment of SMRT to the ERα LBD.

Conclusion

This compound represents a significant advancement in endocrine therapy for breast cancer. Its unique mechanism of action, combining potent ERα antagonism with ERβ partial agonism and the recruitment of the SMRT co-repressor, offers the potential to overcome resistance to existing hormonal therapies. The preclinical and clinical data gathered to date underscore its promise as a valuable therapeutic option for patients with HR+ breast cancer. Further research and clinical development are warranted to fully elucidate its therapeutic potential.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. SR-16234, a Novel Selective Estrogen Receptor Modulator for Pain Symptoms with Endometriosis: An Open-label Clinical Trial [jstage.jst.go.jp]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to Tas-108: A Novel Steroidal Antiestrogen

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

Tas-108, also known as SR-16234, is a novel, synthetic steroidal antiestrogen (B12405530) compound with a distinct mechanism of action that sets it apart from traditional endocrine therapies like tamoxifen (B1202) and fulvestrant.[1][2] It has demonstrated significant potential in the treatment of hormone receptor-positive (HR+) breast cancer, including cases that have developed resistance to existing treatments.[1][2] This technical guide provides a comprehensive overview of the chemical structure, core mechanism of action, experimental validation, and clinical data associated with this compound.

Chemical Structure and Properties

This compound is a steroidal molecule with a complex chemical structure. Its systematic IUPAC name is (7α)-21-[4-[(diethylamino)methyl]-2-methoxyphenoxy]-7-methyl-19-norpregna-1,3,5(10)-trien-3-ol 2-hydroxy-1,2,3-propanetricarboxylate.[1] Key identifiers and properties are summarized below.

| Identifier | Value |

| IUPAC Name | (7α)-21-[4-[(diethylamino)methyl]-2-methoxyphenoxy]-7-methyl-19-norpregna-1,3,5(10)-trien-3-ol 2-hydroxy-1,2,3-propanetricarboxylate |

| Molecular Formula | C₃₉H₅₅NO₁₀ |

| Molecular Weight | 697.9 g/mol |

| SMILES | CCN(CC)Cc1ccc(c(c1)OC)OCC[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3--INVALID-LINK--C)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

| InChI Key | VOHOCSJONOJOSD-SCIDSJFVSA-N |

(Data sourced from PubChem CID: 9874874)[3]

Core Mechanism of Action: A Dual-Pronged Approach

The primary therapeutic action of this compound is centered on its differential modulation of the two estrogen receptor isoforms, ERα and ERβ, coupled with the recruitment of a co-repressor complex.[1]

Full Antagonism of Estrogen Receptor Alpha (ERα)

In HR+ breast cancer, the binding of estrogen to ERα initiates a signaling cascade that promotes tumor cell proliferation and growth.[1] this compound acts as a full antagonist of ERα.[1] By binding to ERα, it competitively inhibits estrogen binding and prevents the receptor from adopting an active conformation, thereby blocking the transcription of estrogen-dependent genes responsible for cell proliferation.[1][4]

Partial Agonism of Estrogen Receptor Beta (ERβ)

In contrast to its effect on ERα, this compound exhibits partial agonist activity on ERβ.[1][5] The role of ERβ in breast cancer is generally considered to be anti-proliferative and pro-apoptotic, effectively opposing the actions of ERα.[1] By partially activating ERβ, this compound is believed to contribute to its overall antitumor activity, a feature that distinguishes it from selective estrogen receptor modulators (SERMs) like tamoxifen.[1]

Recruitment of the SMRT Co-repressor

A critical aspect of this compound's mechanism is its ability to induce a conformational change in the estrogen receptor upon binding, which facilitates the recruitment of the Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT) co-repressor complex .[1][6] This complex, which includes histone deacetylase 3 (HDAC3) and transducin beta-like protein 1 (TBL1), further inhibits the transcriptional activity of the estrogen receptors, providing an additional layer of suppression to the estrogen signaling pathway.[1][7]

Signaling Pathways

The signaling pathway of this compound involves its direct interaction with estrogen receptors in the cytoplasm, leading to a cascade of events within the nucleus that ultimately alters gene transcription.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability (MTT/XTT) Assay

-

Objective: To determine the inhibitory effect of this compound on the proliferation of breast cancer cell lines.

-

Methodology:

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and control compounds (e.g., 4-hydroxytamoxifen, fulvestrant) in the presence or absence of 1 nM 17β-estradiol. Include a vehicle control (e.g., DMSO).[1]

-

Incubation: Incubate the plates for 3-5 days at 37°C in a humidified incubator with 5% CO₂.[1]

-

MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan (B1609692) crystals.

-

Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.[1]

-

Western Blot for ERα Degradation

-

Objective: To assess the effect of this compound on the protein levels of ERα.

-

Methodology:

-

Cell Culture and Treatment: Culture breast cancer cells (e.g., MCF-7) to 70-80% confluency and treat with various concentrations of this compound or control compounds for different time points (e.g., 6, 12, 24 hours).[1]

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[1]

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

-

Dual-Luciferase Reporter Assay

-

Objective: To quantify the antagonistic and agonistic activity of this compound on ERα and ERβ.

-

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an estrogen response element (ERE)-driven firefly luciferase reporter plasmid, an expression vector for either ERα or ERβ, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[1]

-

Drug Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound, estradiol (B170435) (agonist control), and an antiestrogen (antagonist control).[1]

-

Cell Lysis and Luciferase Assay: After 18-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[1]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction relative to the vehicle control for agonist activity or as a percentage inhibition of estradiol-induced activity for antagonist activity.[1]

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a breast cancer xenograft study to evaluate the in vivo efficacy of this compound.

Quantitative Data Summary

Preclinical Data: In Vitro Efficacy

The following table summarizes the 50% inhibitory concentration (IC₅₀) of this compound in the MCF-7 breast cancer cell line under different conditions.

| Cell Line | Condition | This compound IC₅₀ (nmol) | 4-Hydroxytamoxifen (4-HT) IC₅₀ (nmol) |

| MCF-7 | In the presence of DPN (ERβ agonist) | 12.5 | 33.1 |

| MCF-7 | In the presence of E2 (Estradiol) | 2.15 | 49.7 |

(Data sourced from ASCO Meeting Abstract, 2012)[8]

Clinical Data: Phase I Pharmacokinetics

A Phase I dose-escalation study in postmenopausal women with advanced breast cancer provided the following pharmacokinetic parameters for this compound.[9]

| Dose | Mean Cₘₐₓ (ng/mL) | Mean AUC₀₋ₜ (ng·h/mL) | Mean Terminal Half-life (hours) |

| 40 mg/day | 2.8 | 15.1 | 8.0 - 10.7 |

| 60 mg/day | N/A | N/A | 8.0 - 10.7 |

| 80 mg/day | N/A | N/A | 8.0 - 10.7 |

| 120 mg/day | N/A | N/A | 8.0 - 10.7 |

| 160 mg/day | 21.0 | 148.7 | 8.0 - 10.7 |

(Data showed a linear correlation with the dose. Cₘₐₓ and AUC₀₋ₜ for intermediate doses were not explicitly stated in the source.)[9]

Clinical Data: Phase II Efficacy

A randomized, double-blind Phase II study evaluated three different daily doses of this compound in postmenopausal patients with advanced or metastatic breast cancer.[6] Another Phase II study was conducted in Japanese patients.[10]

| Dose | Number of Patients | Clinical Benefit Rate (%) | Median Time to Progression (weeks) |

| 40 mg/day | 60 | 21.7 | 15.0 |

| 80 mg/day | 60 | 20.0 | 15.9 |

| 120 mg/day | - | Failed to meet criterion | - |

| 40 mg/day (Japanese Patients) | 33 | 30.3 | Not Reported |

| 80 mg/day (Japanese Patients) | 32 | 25.0 | Not Reported |

| 120 mg/day (Japanese Patients) | 32 | 25.0 | Not Reported |

(Clinical benefit was defined as a complete response, a partial response, or stable disease for ≥24 weeks.)[6][10]

Conclusion

This compound represents a promising therapeutic agent for HR+ breast cancer, particularly in the context of resistance to current endocrine therapies. Its unique mechanism of action, combining potent ERα antagonism with beneficial ERβ partial agonism and recruitment of the SMRT co-repressor, provides a multi-faceted approach to inhibiting estrogen-driven tumor growth. The preclinical and clinical data gathered to date underscore its potential, with a favorable safety profile and demonstrated clinical activity. Further research will continue to elucidate the intricate molecular interactions and long-term clinical benefits of this novel steroidal antiestrogen.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: a novel steroidal antiestrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C39H55NO10 | CID 9874874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Both N- and C-terminal transactivation functions of DNA-bound ERalpha are blocked by a novel synthetic estrogen ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel oral steroidal antiestrogenic agent, is a pure antagonist on estrogen receptor alpha and a partial agonist on estrogen receptor beta with low uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. A core SMRT corepressor complex containing HDAC3 and TBL1, a WD40-repeat protein linked to deafness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A phase I and pharmacokinetic study of this compound in postmenopausal female patients with locally advanced, locally recurrent inoperable, or progressive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Resurrection of a Nucleoside Analog: A Technical Guide to the Discovery and Development of TAS-102

Executive Summary: TAS-102, an oral combination anticancer agent, represents a significant advancement in the treatment of refractory gastrointestinal malignancies, particularly metastatic colorectal cancer (mCRC). This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of TAS-102. It details the journey of its active component, trifluridine (B1683248) (FTD), from a shelved compound to a clinically approved therapeutic, made possible by its combination with the thymidine (B127349) phosphorylase inhibitor, tipiracil (B1663634) (TPI). This guide synthesizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the core biological pathways and developmental milestones.

Discovery and Development History

The story of TAS-102 is one of rediscovery and synergistic formulation. The primary antitumor component, trifluridine (FTD), was first synthesized more than five decades ago.[1] However, its clinical development was prematurely halted due to an exceedingly short serum half-life of approximately 12 minutes, which rendered it pharmacologically challenging.[1]

The revival of FTD came in the early 2000s with the synthesis of tipiracil (TPI), a potent inhibitor of thymidine phosphorylase (TP).[1] Researchers identified that the rapid degradation of FTD was primarily mediated by TP. By combining FTD with TPI in a 1:0.5 molar ratio, the bioavailability of orally administered FTD was dramatically improved, leading to the development of the combination drug TAS-102.[1][2]

This strategic combination allowed TAS-102 to re-enter clinical research, progressing through Phase I trials that established an optimal dosing regimen.[1][3] Subsequent successful Phase II and III trials in patients with refractory mCRC ultimately led to its regulatory approval in Japan in March 2014 and by the U.S. Food and Drug Administration (FDA) in September 2015.[1]

Mechanism of Action

TAS-102's antitumor activity is derived from the distinct and complementary actions of its two components. Its primary mechanism of DNA disruption differentiates it from other fluoropyrimidines like 5-fluorouracil (B62378) (5-FU), explaining its efficacy in 5-FU-resistant tumors.[1][4][5]

Trifluridine (FTD): DNA Incorporation and Dysfunction

The cytotoxic effect of FTD is dependent on its intracellular phosphorylation and subsequent incorporation into DNA.[1]

-

Phosphorylation: Upon entering the cell, FTD is phosphorylated by thymidine kinase 1 (TK1) to its monophosphate form (F₃dTMP).[2]

-

Further Phosphorylation: F₃dTMP is further phosphorylated to its active triphosphate form, F₃dTTP.[2]

-

DNA Incorporation: F₃dTTP competes with natural deoxythymidine triphosphate (dTTP) and is incorporated into the DNA strand by DNA polymerases.[2][6]

-

DNA Dysfunction: The presence of the trifluoromethyl group on the thymine (B56734) base disrupts DNA structure and function, leading to DNA strand breaks and inhibition of cell proliferation.[5][7][8]

While FTD can also inhibit thymidylate synthase (TS), this is a less significant mechanism with the clinically approved twice-daily oral dosing schedule, which favors DNA incorporation.[4][8]

Tipiracil (TPI): Enhancing Bioavailability

TPI's primary role is to protect FTD from rapid metabolic degradation.[4]

-

Inhibition of Thymidine Phosphorylase (TP): TPI is a potent inhibitor of the enzyme thymidine phosphorylase (TP).[1][7]

-

Prevention of FTD Degradation: TP is responsible for the rapid catabolism of FTD in the liver and intestines. By inhibiting TP, TPI prevents this first-pass metabolism.[4]

-

Increased FTD Exposure: This inhibition significantly increases the systemic bioavailability and maintains therapeutic concentrations of FTD after oral administration.[4][9] A Phase 1 study demonstrated that TPI increased the area under the curve (AUC) of FTD by approximately 37-fold and the maximum concentration (Cmax) by 22-fold compared to FTD administered alone.[9]

Additionally, TPI may exert its own anti-angiogenic effects by inhibiting TP, which is also known as platelet-derived endothelial cell growth factor (PD-ECGF), although the clinical relevance of this effect at the current dosage remains to be fully elucidated.[1][4]

Experimental Protocols and Data

Preclinical Studies Methodology

Preclinical evaluation of TAS-102 utilized standard in vitro and in vivo models to assess its antitumor activity.

-

In Vitro Cytotoxicity Assays: Human colorectal cancer (CRC) cell lines, including those sensitive and resistant to 5-FU, were used.[3] Cells were cultured under standard conditions and exposed to varying concentrations of FTD, TPI, or TAS-102. Cell viability was typically measured using assays such as the MTT or SRB assay to determine the half-maximal inhibitory concentration (IC50). Synergistic effects with other agents like oxaliplatin (B1677828) were also evaluated using this method.[4]

-

In Vivo Xenograft Models: Human CRC cell lines were subcutaneously implanted into immunodeficient mice (e.g., nude mice). Once tumors reached a specified volume, mice were randomized to receive vehicle control, TAS-102, or other chemotherapeutic agents orally.[2] Tumor volume and body weight were measured regularly to assess efficacy and toxicity. The level of FTD incorporation into tumor DNA was a key endpoint in these studies, often demonstrating that twice-daily dosing resulted in higher incorporation than continuous infusion.[4]

Clinical Trial Protocols

The clinical development of TAS-102 for mCRC was anchored by large, randomized, placebo-controlled trials.

-

RECOURSE (Phase III) Protocol: This global, double-blind trial enrolled 800 patients with mCRC who had progressed on or were intolerant to standard therapies.[1][10]

-

Patient Population: Patients with documented mCRC refractory to at least two prior lines of standard chemotherapy, which included fluoropyrimidines, oxaliplatin, irinotecan, bevacizumab, and an anti-EGFR agent for RAS wild-type tumors.[1]

-

Randomization: Patients were randomized in a 2:1 ratio to receive either TAS-102 or a placebo.[10]

-

Dosing Regimen: TAS-102 was administered orally at 35 mg/m² twice daily on days 1-5 and 8-12 of each 28-day cycle.[6]

-

Primary Endpoint: The primary endpoint was Overall Survival (OS).[1]

-

Secondary Endpoints: Included Progression-Free Survival (PFS), time to ECOG performance status deterioration, and safety.[1][10]

-

Quantitative Data Summary

Pharmacokinetic Data

The addition of TPI is critical to the pharmacokinetic profile of FTD. Food also modulates absorption.

| Parameter | FTD Alone | FTD + TPI (TAS-102) | Note |

| AUC Increase | - | ~37-fold | Compared to FTD alone.[9] |

| Cmax Increase | - | ~22-fold | Compared to FTD alone.[9] |

| FTD Half-life | ~12-18 min | ~1.5 - 2.4 hours | [1][4][11] |

| Effect of Food on FTD AUC | - | No significant effect | Postprandial administration is optimal.[11][12] |

| Effect of Food on FTD Cmax | - | ~40% Decrease | [11][12] |

| Effect of Food on TPI AUC | - | ~40% Decrease | [11][12] |

Table 1: Key Pharmacokinetic Parameters of TAS-102 Components.

Clinical Efficacy Data

TAS-102 has demonstrated a consistent survival benefit in heavily pretreated mCRC patient populations.

| Trial (Patient Population) | Treatment Arm | N | Median OS (months) | Median PFS (months) | Hazard Ratio (OS) |

| Phase II (Japanese)[1][10] | TAS-102 | 112 | 9.0 | 2.7 | 0.56 |

| Placebo | 57 | 6.6 | 1.0 | ||

| RECOURSE (Phase III) (Global)[1][10] | TAS-102 | 534 | 7.1 | 2.0 | 0.68 |

| Placebo | 266 | 5.3 | 1.7 | ||

| TERRA (Phase III) (Asian)[13] | TAS-102 | 269 | 7.8 | 2.0 | 0.79 |

| Placebo | 134 | 7.1 | 1.8 |

Table 2: Efficacy Results from Key Placebo-Controlled Trials in Refractory mCRC.

Safety and Tolerability

The primary dose-limiting toxicity of TAS-102 is myelosuppression, which is generally manageable with dose adjustments or delays.[1]

| Adverse Event (Grade 3-4) | RECOURSE Trial (TAS-102 Arm) |

| Neutropenia | 38% |

| Leukopenia | 19% (from Phase II data)[1] |

| Anemia | 18% |

| Thrombocytopenia | 5% |

| Febrile Neutropenia | 4% |

| Fatigue | 4% |

| Nausea / Vomiting | 2-3% |

| Diarrhea | 3% |

Table 3: Common Grade 3 or Higher Adverse Events in the RECOURSE Trial.[1][13]

References

- 1. TAS-102: a novel antimetabolite for the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel antimetabolite: TAS-102 for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review on TAS-102 development and its use for metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAS-102: A resurrected novel Fluoropyrimidine with expanding role in the treatment of gastrointestinal malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. TAS-102, a novel antitumor agent: a review of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A phase 1 study of the pharmacokinetics of nucleoside analog trifluridine and thymidine phosphorylase inhibitor tipiracil (components of TAS-102) vs trifluridine alone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TAS-102 for Metastatic Colorectal Cancer - NCI [cancer.gov]

- 11. Effect of food on the pharmacokinetics of TAS‐102 and its efficacy and safety in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of food on the pharmacokinetics of TAS-102 and its efficacy and safety in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

The Antiestrogenic Activity of SR-16234: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-16234, also known as TAS-108, is a novel steroidal selective estrogen receptor modulator (SERM) that has demonstrated significant potential as an antiestrogenic agent, particularly in the context of endometriosis. This technical guide provides an in-depth analysis of the core antiestrogenic activity of SR-16234, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. SR-16234 exhibits a unique profile as a pure antagonist of Estrogen Receptor Alpha (ERα) and a partial agonist of Estrogen Receptor Beta (ERβ), which contributes to its therapeutic effects.[1][2]

Core Mechanism of Action

The primary antiestrogenic activity of SR-16234 stems from its distinct interactions with the two main estrogen receptor subtypes, ERα and ERβ.

-

ERα Antagonism: In tissues where ERα is the predominant receptor, such as the endometrium, SR-16234 acts as a pure antagonist.[1][2] It competitively binds to ERα, preventing the binding of estradiol (B170435) and blocking the subsequent conformational changes required for receptor activation and transcription of estrogen-responsive genes that promote cell proliferation.

-

ERβ Partial Agonism: Conversely, SR-16234 displays partial agonist activity towards ERβ.[1][2] The activation of ERβ is often associated with anti-proliferative and pro-apoptotic effects, which may contribute to the overall therapeutic benefit of SR-16234 in estrogen-dependent diseases.

-

Inhibition of the NF-κB Pathway: A crucial aspect of SR-16234's anti-inflammatory and anti-proliferative effects is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] SR-16234 has been shown to suppress the tumor necrosis factor-alpha (TNF-α)-induced phosphorylation of IκBα, an inhibitor of NF-κB.[4] This prevents the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory and pro-proliferative genes.[3][4]

Quantitative Data Summary

While precise Ki and IC50 values for SR-16234 are not consistently reported in the publicly available literature, the following tables summarize the available quantitative and qualitative data on its biological activity.

Table 1: Estrogen Receptor Binding Affinity of SR-16234

| Parameter | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | Reference |

| Binding Affinity (Ki) | Not specified in reviewed literature. Described as a "pure antagonist". | Not specified in reviewed literature. Described as having "strong affinity" and being a "partial agonist". | [1][2][5] |

Note: Specific Ki values were not available in the reviewed scientific literature. The descriptions are based on the functional characterization of the compound.

Table 2: In Vitro Antiestrogenic and Anti-proliferative Activity of SR-16234

| Assay | Cell Type | Parameter | Result | Reference |

| TNF-α-induced Proliferation | Human Endometriotic Stromal Cells (ESCs) | Inhibition of Proliferation | Repressed proliferation by 20% | [4] |

| NF-κB Activation | Human Endometriotic Stromal Cells (ESCs) | Phosphorylated IκBα levels | Suppressed by approximately 50% | [4] |

| NF-κB Activation | Human Endometriotic Stromal Cells (ESCs) | Intranuclear p65 protein | Reduced by 30% | [4] |

| Gene Expression | Murine Endometriosis-like Lesions | Vegf, Il-6, Ptgs-2, Ccl-2, ERα mRNA | Downregulated | [3] |

Experimental Protocols

In Vitro Cell Proliferation Assay (WST-8 Assay)

This protocol outlines the methodology used to assess the effect of SR-16234 on the proliferation of human endometriotic stromal cells (ESCs) induced by TNF-α.[4]

-

Cell Culture: Human ESCs are isolated from endometriotic tissues and cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with SR-16234 at various concentrations, followed by stimulation with TNF-α.

-

Incubation: The cells are incubated for 48 hours to allow for proliferation.

-

WST-8 Reagent Addition: 10 µL of WST-8 solution is added to each well.

-

Incubation with Reagent: The plate is incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan (B1609692) dye generated is directly proportional to the number of living cells.

-

Data Analysis: The percentage of proliferation inhibition is calculated by comparing the absorbance of SR-16234-treated cells to that of untreated, TNF-α stimulated cells.

In Vivo Murine Endometriosis Model

This protocol describes the establishment and use of a murine model to evaluate the in vivo efficacy of SR-16234 on endometriosis-like lesions.[3]

-

Animal Model: Ovariectomized BALB/c mice are used.

-

Induction of Endometriosis: Uterine tissue from donor mice is transplanted into the peritoneal cavity of recipient mice. Estradiol is administered to support the growth of endometriotic lesions.

-

Treatment: Mice with established endometriosis-like lesions are treated with SR-16234 (e.g., 1 mg/kg/day) or a vehicle control for a specified period (e.g., 4 weeks). Lipopolysaccharide (LPS) may be co-administered to induce an inflammatory response.

-

Lesion Assessment: At the end of the treatment period, the mice are euthanized, and the number and size of the endometriotic lesions are measured.

-

Histological and Molecular Analysis: Lesions are collected for histological examination (e.g., H&E staining) and molecular analysis, such as real-time RT-PCR to assess the expression of inflammatory and angiogenic markers, and immunohistochemistry to evaluate cell proliferation (Ki67) and NF-κB activation (p65 and phospho-p65).

Visualizations

Signaling Pathway of SR-16234 in Endometriotic Cells

Caption: SR-16234 signaling pathway in endometriotic cells.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for in vivo testing of SR-16234.

References

- 1. This compound, a novel oral steroidal antiestrogenic agent, is a pure antagonist on estrogen receptor alpha and a partial agonist on estrogen receptor beta with low uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C39H55NO10 | CID 9874874 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to TAS-108: A Novel Estrogen Receptor Alpha Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-108, a novel steroidal antiestrogenic agent, presents a unique and promising mechanism of action in the landscape of endocrine therapies for hormone receptor-positive (HR+) breast cancer.[1][2][3] Unlike traditional selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs), this compound functions as a pure, full antagonist of estrogen receptor alpha (ERα) while simultaneously acting as a partial agonist of estrogen receptor beta (ERβ).[1][4] This dual activity, coupled with its ability to recruit the co-repressor SMRT, contributes to its potent anti-proliferative effects, particularly in tamoxifen-resistant breast cancer models.[1][5] This technical guide provides an in-depth overview of the core functions of this compound, including its mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols.

Core Mechanism of Action: A Differentiated Approach

This compound's primary therapeutic effect stems from its distinct interaction with the two estrogen receptor isoforms, ERα and ERβ.[1]

Full Antagonism of Estrogen Receptor Alpha (ERα)

In HR+ breast cancer, the binding of estradiol (B170435) to ERα initiates a conformational change in the receptor, leading to the transcription of genes that drive cell proliferation and tumor growth. This compound acts as a complete antagonist to ERα.[1][4] By competitively binding to the ligand-binding domain of ERα, it prevents estradiol from binding and blocks the receptor from adopting an active conformation. This inhibition of ERα-mediated gene transcription is a cornerstone of its potent antitumor activity.[1]

Partial Agonism of Estrogen Receptor Beta (ERβ)

Conversely, this compound exhibits partial agonist activity on ERβ.[1][4] The role of ERβ in breast cancer is multifaceted and often associated with anti-proliferative and pro-apoptotic effects, effectively opposing the actions of ERα.[1] By partially activating ERβ, this compound is believed to contribute to its overall antitumor efficacy.[1] This dual-action profile distinguishes this compound from SERMs like tamoxifen, which can exhibit partial agonistic effects on ERα in certain tissues.[1]

Recruitment of the SMRT Co-repressor

A critical aspect of this compound's mechanism is its ability to facilitate the recruitment of the Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT) co-repressor.[1][5] Upon binding to the estrogen receptor, this compound induces a conformational change that promotes the association of the SMRT co-repressor complex. This complex actively inhibits the transcriptional activity of the estrogen receptors, further suppressing tumor growth.[1][5]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of estrogen and the antagonistic action of this compound.

Caption: this compound antagonizes ERα and partially agonizes ERβ signaling.

Quantitative Preclinical and Clinical Data

Preclinical Efficacy

This compound has demonstrated significant antitumor activity in various preclinical models.

| Model | Dosage | Effect | Reference |

| Dimethylbenzanthracene (DMBA)-induced mammary carcinoma (rat) | 1 to 3 mg/kg/day (p.o.) | Strong inhibition of tumor growth | [4] |

| Human breast cancer MCF-7 xenografts | 1 mg/kg/day (p.o.) | Inhibition of high exogenous E2-induced tumor growth | [4] |

| MCF7 cells with increased ERβ expression | 30nM | Significant decrease in proliferation and blockage of E2-mediated gene expression | [6] |

Clinical Efficacy

Phase I and II clinical trials have evaluated the safety, pharmacokinetics, and efficacy of this compound in postmenopausal women with metastatic breast cancer.

Table 2: Phase II Clinical Trial Results [7][8]

| Dosage Group | Number of Patients | Clinical Benefit Rate | Median Time to Progression |

| 40 mg/day | 60 | 21.7% - 30.3% | 15.0 weeks |

| 80 mg/day | 60 | 20.0% - 25.0% | 15.9 weeks |

| 120 mg/day | 32 | 25.0% | Not specified |

Note: Clinical benefit is defined as a complete response, partial response, or stable disease for ≥24 weeks.[8] The 40 mg once daily dose was recommended for further studies due to its favorable efficacy and safety profile.[7][8]

Pharmacokinetics

Pharmacokinetic parameters of this compound have been assessed in Phase I clinical trials.

Table 3: Pharmacokinetic Parameters of this compound in Postmenopausal Women [9]

| Dosage | Mean Cmax (ng/mL) | Mean AUC0-t (ng.h/mL) | Mean Terminal Half-life (hours) |

| 40 mg/day | 2.8 | 15.1 | 8.0 - 10.7 |

| 60 mg/day | Not specified | Not specified | 8.0 - 10.7 |

| 80 mg/day | Not specified | Not specified | 8.0 - 10.7 |

| 120 mg/day | Not specified | Not specified | 8.0 - 10.7 |

| 160 mg/day | 21.0 | 148.7 | 8.0 - 10.7 |

Note: Cmax and AUC showed a linear correlation with the dose.[9] A study in healthy post-menopausal subjects showed that a high-fat meal markedly increased the bioavailability of this compound.[10]

Experimental Protocols

ERα and ERβ Reporter Assay

This assay is used to determine the antagonistic or agonistic activities of compounds on estrogen receptors.[4]

Caption: Workflow for ERα/β reporter gene assay.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney 293T cells are cultured in appropriate media. Cells are then co-transfected with an estrogen response element (ERE)-driven luciferase reporter plasmid (EREx3-Luc) and an expression plasmid for either full-length human ERα or ERβ.

-

Compound Treatment: After a 24-hour incubation period to allow for plasmid expression, the cells are treated with the test compounds (e.g., this compound, tamoxifen, fulvestrant) in the presence or absence of 17β-estradiol (E2).

-

Luciferase Assay: Following another 24-hour incubation, cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The transcriptional activity is determined by the level of luciferase expression. Agonist activity is assessed by the ability of the compound to induce luciferase expression in the absence of E2, while antagonist activity is measured by the ability of the compound to inhibit E2-induced luciferase expression.

In Vivo Antitumor Activity in Xenograft Model

This protocol is used to evaluate the in vivo efficacy of this compound in a human breast cancer xenograft model.[4]

Methodology:

-

Cell Implantation: Human breast cancer cells (e.g., MCF-7) are implanted subcutaneously into ovariectomized athymic nude mice.

-

Tumor Establishment: Tumors are allowed to grow to a palpable size. During this period, mice are often supplemented with exogenous estradiol to support tumor growth.

-

Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups. This compound is administered orally (p.o.) daily at specified doses. A control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a specified size or after a predetermined treatment duration. Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group.

Logical Relationships of this compound's Antagonist Function

The following diagram illustrates the logical flow of this compound's function as an ERα antagonist.

Caption: Logical flow of this compound's ERα antagonist function.

Conclusion

This compound represents a significant development in endocrine therapy for HR+ breast cancer.[1] Its unique mechanism, combining potent and pure ERα antagonism with partial ERβ agonism and SMRT co-repressor recruitment, offers a potential advantage over existing treatments, particularly in the context of acquired resistance.[1][2][3] The preclinical and clinical data gathered to date underscore its promise as a valuable therapeutic agent. Further research will continue to elucidate the intricate molecular interactions of this compound and its full clinical potential.

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound: a novel steroidal antiestrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel oral steroidal antiestrogenic agent, is a pure antagonist on estrogen receptor alpha and a partial agonist on estrogen receptor beta with low uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. Randomized phase II study of three doses of oral this compound in postmenopausal patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Randomized double-blind phase 2 trial of 3 doses of this compound in patients with advanced or metastatic postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A phase I and pharmacokinetic study of this compound in postmenopausal female patients with locally advanced, locally recurrent inoperable, or progressive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety, tolerability, and pharmacokinetics of this compound in normal healthy post-menopausal female subjects: a phase I study on single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Estrogen Receptor Beta Partial Agonist Activity of TAS-108

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-108, a novel steroidal selective estrogen receptor modulator (SERM), exhibits a unique dual mechanism of action, functioning as a pure antagonist of Estrogen Receptor Alpha (ERα) and a partial agonist of Estrogen Receptor Beta (ERβ). This distinct pharmacological profile has positioned this compound as a promising therapeutic agent in the treatment of breast cancer, particularly in cases resistant to conventional endocrine therapies. This technical guide provides a comprehensive overview of the ERβ partial agonist activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate a deeper understanding for research and development in oncology.

Introduction

Hormone receptor-positive breast cancer, which is dependent on the estrogen signaling pathway for its growth, is a primary focus of endocrine therapies.[1] However, the emergence of resistance to existing treatments such as tamoxifen (B1202) necessitates the development of novel therapeutic strategies.[1] this compound (also known as SR-16234) is a steroidal molecule that has demonstrated significant antitumor activity in preclinical and clinical settings.[1][2] Its therapeutic potential is largely attributed to its differential activity on the two estrogen receptor isoforms, ERα and ERβ.[1] While it completely blocks the proliferative signals mediated by ERα, its partial agonism on ERβ is thought to contribute to its anticancer effects, as ERβ activation is often associated with anti-proliferative and pro-apoptotic outcomes in breast cancer.[1]

Quantitative Pharmacological Profile of this compound at ERβ

The partial agonist activity of this compound at ERβ has been characterized through various in vitro assays. The following tables summarize the available quantitative data on the binding affinity and functional efficacy of this compound.

Table 1: In Vitro Efficacy of this compound in MCF-7 Breast Cancer Cells

| Cell Line | Treatment Condition | IC50 (nmol) of this compound | IC50 (nmol) of 4-Hydroxytamoxifen (4-HT) |

| MCF-7 | In the presence of DPN (ERβ agonist) | 12.5 | 33.1 |

| MCF-7 | In the presence of E2 (Estradiol) | 2.15 | 49.7 |

Data sourced from a 2012 ASCO Meeting Abstract.[3]

Core Mechanism of Action: A Dual-Pronged Approach

The antitumor activity of this compound is a result of its combined effects on both ERα and ERβ.

Full Antagonism of Estrogen Receptor Alpha (ERα)

In breast cancer cells, the binding of estrogen to ERα initiates a cascade of events leading to the transcription of genes that promote cell proliferation and tumor growth.[3] this compound acts as a full antagonist by binding to ERα and preventing its activation by estrogen, thereby inhibiting the transcription of these estrogen-dependent genes.[3]

Partial Agonism of Estrogen Receptor Beta (ERβ)

In contrast to its effect on ERα, this compound exhibits partial agonist activity on ERβ.[1] The activation of ERβ is often linked to anti-proliferative and pro-apoptotic effects, counteracting the actions of ERα.[1] By partially activating ERβ, this compound is believed to contribute to its overall antitumor efficacy.[1] This dual-action profile distinguishes this compound from other SERMs like tamoxifen, which can have partial agonist effects on ERα in some tissues.[1]

Recruitment of Co-repressors: The Role of SMRT

A key aspect of this compound's mechanism of action is its ability to facilitate the recruitment of the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT) to the estrogen receptor.[3] This interaction leads to the inhibition of transcriptional activity, adding another layer to the suppression of tumor growth.[3]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Breast Cancer

The binding of this compound to ERα and ERβ initiates distinct downstream signaling cascades. Its antagonistic effect on ERα blocks proliferative signaling, while its partial agonistic effect on ERβ is thought to activate anti-proliferative and pro-apoptotic pathways.

Experimental Workflow: MCF-7 Xenograft Model

The in vivo efficacy of this compound has been evaluated using xenograft models with human breast cancer cell lines.

Detailed Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This assay is used to assess the effect of this compound on the proliferation of breast cancer cells.

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and control compounds (e.g., 4-hydroxytamoxifen, fulvestrant) in the presence or absence of 1 nM 17β-estradiol.[3] Include a vehicle control (e.g., DMSO).[3]

-

Incubation: Incubate the plates for 3-5 days at 37°C in a humidified incubator with 5% CO2.[3]

-

Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.[3]

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[3]

Luciferase Reporter Gene Assay for ER Activity

This assay measures the ability of this compound to modulate the transcriptional activity of ERα and ERβ.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T or a breast cancer cell line) with an estrogen response element (ERE)-driven luciferase reporter plasmid, an expression vector for either human ERα or ERβ, and a control plasmid expressing Renilla luciferase (for normalization).

-

Drug Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or control compounds in the presence or absence of 17β-estradiol.

-

Cell Lysis and Luciferase Measurement: After an additional 24 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.[3] Express the results as fold induction relative to the vehicle control for agonist activity or as a percentage inhibition of estradiol-induced activity for antagonist activity.[3]

In Vivo Uterotrophic Assay in Ovariectomized Rats

This assay evaluates the estrogenic (agonistic) or anti-estrogenic (antagonistic) effects of this compound on the uterus.

-

Animal Model: Use immature or ovariectomized adult female rats.

-

Dosing: Administer this compound or control compounds (e.g., estradiol (B170435) as a positive control, vehicle as a negative control) orally or via subcutaneous injection for three consecutive days.

-

Endpoint: On the fourth day, sacrifice the animals, and carefully dissect and weigh the uteri (both wet and blotted weights).

-

Data Analysis: Compare the uterine weights of the treated groups to the control groups. An increase in uterine weight indicates an estrogenic effect, while a lack of increase or a decrease in estradiol-stimulated uterine weight indicates an anti-estrogenic effect.

DMBA-Induced Mammary Tumor Model in Rats

This is a chemically induced model of hormone-dependent breast cancer.

-

Tumor Induction: Administer 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) orally to female Sprague-Dawley rats at 50-65 days of age to induce mammary tumors.

-

Treatment: Once tumors are palpable, randomize the animals into treatment and control groups.[4] Administer this compound (e.g., 1 to 3 mg/kg/day, p.o.) or vehicle.[4]

-

Monitoring: Monitor tumor size (using calipers) and number throughout the study.

-

Endpoint: At the end of the study, excise the tumors for weight measurement and histopathological analysis.

Human Breast Cancer Xenograft Model

This model uses human breast cancer cells implanted into immunocompromised mice.

-

Cell Implantation: Subcutaneously inject human breast cancer cells (e.g., MCF-7) into the flank of ovariectomized nude mice supplemented with estrogen pellets to support tumor growth.

-

Treatment: When tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice and begin treatment with this compound (e.g., 1 mg/kg/day, p.o.) or vehicle.[4]

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period. Excise tumors for further analysis.

Clinical Efficacy of this compound

Phase II clinical trials have evaluated the efficacy and safety of this compound in postmenopausal women with advanced or metastatic breast cancer.

Table 2: Clinical Efficacy of this compound in a Phase II Study (Advanced/Metastatic Breast Cancer)

| Dose Group | Number of Patients | Clinical Benefit Rate | Median Time to Progression |

| 40 mg | 60 | 21.7% | 15.0 weeks |

| 80 mg | 60 | 20.0% | 15.9 weeks |

Data sourced from Clinical Cancer Research (2012).[5]

Conclusion

This compound represents a significant advancement in endocrine therapy for breast cancer, offering a unique mechanism of action that combines potent ERα antagonism with beneficial ERβ partial agonism and the recruitment of the SMRT co-repressor.[3] The preclinical and clinical data to date demonstrate its potential to overcome resistance to existing hormonal therapies.[3] Further research is warranted to fully elucidate the downstream signaling pathways activated by this compound's interaction with ERβ and to explore its potential in combination with other targeted therapies.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Frontiers | Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound, a novel oral steroidal antiestrogenic agent, is a pure antagonist on estrogen receptor alpha and a partial agonist on estrogen receptor beta with low uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

In-Depth Technical Guide to the Pharmacological Profile of Tas-108

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tas-108, a novel steroidal selective estrogen receptor modulator (SERM), has emerged as a promising therapeutic agent for hormone receptor-positive (HR+) breast cancer, particularly in cases that have developed resistance to conventional endocrine therapies. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its unique dual mechanism of action on estrogen receptors, preclinical and clinical efficacy, and pharmacokinetic properties. This document synthesizes quantitative data into structured tables, provides detailed experimental methodologies for key assays, and includes visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for professionals in oncology drug development.

Introduction

Hormone receptor-positive breast cancer remains a significant clinical challenge, with a substantial number of patients eventually developing resistance to standard-of-care endocrine therapies such as tamoxifen (B1202) and aromatase inhibitors. This compound offers a distinct pharmacological profile, acting as a full antagonist of Estrogen Receptor α (ERα) and a partial agonist of Estrogen Receptor β (ERβ).[1] This dual activity, coupled with its ability to recruit the Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT) co-repressor, distinguishes it from other SERMs and presents a potential strategy to overcome endocrine resistance.[1][2]

Mechanism of Action

The primary mechanism of action of this compound involves its differential modulation of the two estrogen receptor isoforms, ERα and ERβ, and the subsequent recruitment of co-repressor proteins.

Dual Estrogen Receptor Modulation

-

ERα Antagonism: In breast cancer cells, the binding of estrogen to ERα initiates a signaling cascade that promotes cell proliferation and tumor growth. This compound acts as a full antagonist at ERα, blocking the binding of estradiol (B170435) and preventing the receptor from adopting an active conformation. This leads to the inhibition of estrogen-dependent gene transcription and a potent anti-proliferative effect in ERα-positive breast cancer cells.[1]

-

ERβ Partial Agonism: The role of ERβ in breast cancer is often associated with anti-proliferative and pro-apoptotic effects, counteracting the actions of ERα. This compound exhibits partial agonist activity on ERβ, which is thought to contribute to its overall antitumor activity.[1]

Co-repressor Recruitment

A key feature of this compound's mechanism is its ability to promote the recruitment of the SMRT co-repressor to the estrogen receptor.[2] This interaction enhances the transcriptional repression of estrogen-responsive genes, further contributing to the inhibition of tumor growth.[2]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound, illustrating its dual action on ERα and ERβ, and recruitment of the SMRT co-repressor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Binding Affinity

| Parameter | Receptor | Value | Comments |

| Binding Affinity | Estrogen Receptor | Strong | This compound demonstrates a high binding affinity for the estrogen receptor, comparable to estradiol.[3] |

Note: Specific Ki or RBA values were not available in the reviewed literature.

Table 2: In Vitro Efficacy

| Assay | Cell Line | Condition | IC50 (nmol) | Comparator (IC50 nmol) |

| Cell Proliferation | MCF-7 | In the presence of DPN (ERβ agonist) | 12.5 | 4-hydroxytamoxifen (33.1) |

| Cell Proliferation | MCF-7 | In the presence of E2 (Estradiol) | 2.15 | 4-hydroxytamoxifen (49.7) |

Table 3: In Vivo Efficacy

| Model | Treatment | Dosage | Tumor Growth Inhibition |

| DMBA-induced rat mammary carcinoma | This compound (p.o.) | 1-3 mg/kg/day | Strong inhibition of tumor growth.[4] |

| MCF-7 xenograft | This compound (p.o.) | 1 mg/kg/day | Inhibition of high exogenous E2-induced tumor growth.[4] |

Table 4: Clinical Pharmacokinetics (Phase I, Postmenopausal Women with Advanced Breast Cancer) [3]

| Parameter | Dose | Value |

| Administration | Oral, once daily | 40, 60, 80, 120, 160 mg/day |

| Maximum Concentration (Cmax) | 40 - 160 mg | 2.8 - 21.0 ng/mL (Dose-proportional) |

| Area Under the Curve (AUC0-t) | 40 - 160 mg | 15.1 - 148.7 ng.h/mL (Dose-proportional) |

| Terminal Half-life (t1/2) | 40 - 160 mg | 8.0 - 10.7 hours |

| Effect of Food | High-fat meal | Increased bioavailability |

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the pharmacological profile of this compound.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of this compound for ERα and ERβ.

Materials:

-

Recombinant human ERα and ERβ protein

-

Radiolabeled estradiol ([³H]-E2)

-

This compound and unlabeled estradiol (competitor)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation fluid and counter

Protocol:

-

Prepare a series of dilutions of this compound and unlabeled estradiol.

-

In a multi-well plate, combine the recombinant ER protein, a fixed concentration of [³H]-E2, and the various concentrations of this compound or unlabeled estradiol.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from free radioligand using a method such as filtration or size-exclusion chromatography.

-

Quantify the amount of bound [³H]-E2 using liquid scintillation counting.

-

Plot the percentage of bound [³H]-E2 against the log concentration of the competitor.

-

Calculate the IC50 value (the concentration of competitor that inhibits 50% of [³H]-E2 binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay for ER Activity

Objective: To assess the agonist and antagonist activity of this compound on ERα and ERβ.

Materials:

-

Human cell line (e.g., HEK293T or a breast cancer cell line)

-

Expression vectors for human ERα and ERβ

-

Estrogen Response Element (ERE)-driven luciferase reporter plasmid

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound, estradiol (agonist control), and a pure antiestrogen (B12405530) (antagonist control)

-

Dual-luciferase reporter assay system

Protocol:

-

Co-transfect the cells with the ERE-luciferase reporter plasmid, the appropriate ER expression vector (ERα or ERβ), and the Renilla luciferase plasmid.

-

After 24 hours, treat the transfected cells with various concentrations of this compound, estradiol, and the antiestrogen control.

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Express the results as fold induction relative to the vehicle control for agonist activity or as a percentage inhibition of estradiol-induced activity for antagonist activity.

In Vivo Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a preclinical model of breast cancer.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

MCF-7 (ER-positive) or other suitable breast cancer cell lines

-

Matrigel (optional, to enhance tumor formation)

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of breast cancer cells (e.g., 5 x 10⁶ cells in 100 µL of media/Matrigel) into the flank or mammary fat pad of the mice.

-

Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at the desired dose and schedule (e.g., daily). The control group receives the vehicle.

-

Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Calculate tumor growth inhibition (TGI) as a percentage.

SMRT Co-repressor Recruitment Assay (Mammalian Two-Hybrid)

Objective: To determine if this compound promotes the interaction between the estrogen receptor and the SMRT co-repressor.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression vector for a fusion protein of the GAL4 DNA-binding domain and the ER ligand-binding domain (GAL4-ER-LBD).

-

Expression vector for a fusion protein of the VP16 activation domain and a fragment of SMRT containing the nuclear receptor interaction domain (VP16-SMRT-NID).

-

A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene.

-

Transfection reagent.

-

This compound and control ligands.

-

Luciferase assay system.

Protocol:

-

Co-transfect the cells with the GAL4-ER-LBD, VP16-SMRT-NID, and the GAL4-UAS-luciferase reporter plasmids.

-

After 24 hours, treat the cells with this compound and control ligands (e.g., agonist and antagonist).

-

Incubate for 24 hours.

-

Lyse the cells and measure luciferase activity.

-

An increase in luciferase activity in the presence of this compound indicates recruitment of the SMRT fragment to the ER-LBD.

Visualizations

Experimental Workflow for this compound Evaluation

Caption: A typical experimental workflow for the pharmacological evaluation of this compound.

Logical Relationships of this compound's Pharmacological Effects

Caption: Logical flow of this compound's pharmacological properties leading to its clinical potential.

Conclusion

This compound presents a compelling pharmacological profile for the treatment of HR+ breast cancer. Its unique dual mechanism of action, involving full ERα antagonism and partial ERβ agonism, combined with the recruitment of the SMRT co-repressor, provides a multi-faceted approach to inhibiting tumor growth. Preclinical and early clinical data demonstrate its potential to overcome resistance to existing endocrine therapies. Further clinical development and investigation into predictive biomarkers will be crucial to fully realize the therapeutic potential of this compound in the management of advanced and resistant breast cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Both N- and C-terminal transactivation functions of DNA-bound ERalpha are blocked by a novel synthetic estrogen ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase I and pharmacokinetic study of this compound in postmenopausal female patients with locally advanced, locally recurrent inoperable, or progressive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel oral steroidal antiestrogenic agent, is a pure antagonist on estrogen receptor alpha and a partial agonist on estrogen receptor beta with low uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tas-108 Signaling Pathways in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tas-108, also known as SR-16234, is a novel, orally bioavailable steroidal antiestrogen (B12405530) compound that has demonstrated significant antitumor activity, particularly in breast cancer models resistant to conventional endocrine therapies like tamoxifen.[1][2][3] This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound in cancer cells. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

The primary mechanism of this compound revolves around its unique and differential modulation of the two estrogen receptor (ER) isoforms, ERα and ERβ.[1] This dual activity distinguishes it from other selective estrogen receptor modulators (SERMs) and positions it as a promising therapeutic agent in the landscape of hormone-sensitive cancers.[1]

Core Mechanism of Action: A Dual Approach to Estrogen Receptor Modulation

This compound exhibits a distinct dual-pronged mechanism of action by acting as a full antagonist of Estrogen Receptor Alpha (ERα) and a partial agonist of Estrogen Receptor Beta (ERβ).[1][4] This differential activity is central to its potent anti-proliferative effects in ERα-positive breast cancer cells.[1]

Full Antagonism of Estrogen Receptor Alpha (ERα)

In hormone-responsive breast cancer, the binding of estradiol (B170435) to ERα triggers a conformational change in the receptor, leading to the transcription of genes that promote cell proliferation and tumor growth.[1] this compound acts as a pure antagonist of ERα.[4][5] By binding to ERα, it competitively inhibits the binding of estrogen and induces a specific conformational change that prevents the receptor from adopting an active state.[1] This inactive conformation facilitates the recruitment of co-repressor proteins, such as the Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), which further suppresses the transcription of estrogen-dependent genes.[1][5][6] This complete blockade of ERα-mediated signaling is a key contributor to the potent anti-proliferative effects of this compound.[1]

Partial Agonism of Estrogen Receptor Beta (ERβ)